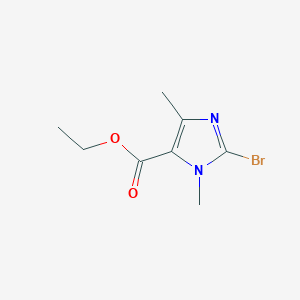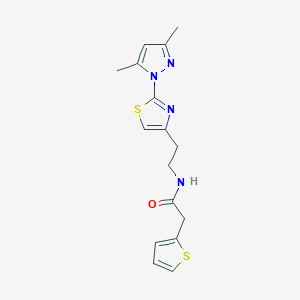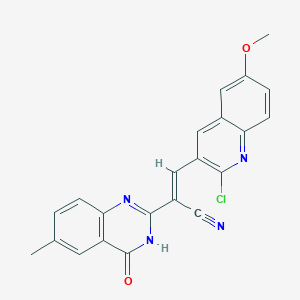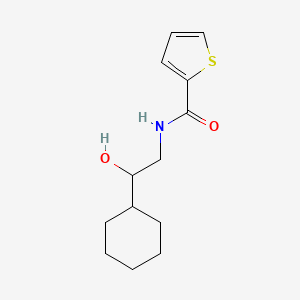
7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in a variety of physiological processes. CP-47,497 has been the subject of extensive scientific research due to its potential therapeutic applications and its use as a tool for studying the endocannabinoid system.
Mécanisme D'action
7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is found primarily in the brain and central nervous system. It binds to these receptors and activates a signaling pathway that leads to a variety of physiological effects, including analgesia, anti-inflammatory effects, and changes in mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the activation of the endocannabinoid system, which is involved in the regulation of pain, inflammation, and mood. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which play a role in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide in laboratory experiments has several advantages, including its potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, its use is also limited by its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several potential future directions for research on 7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide, including the development of new analogs and derivatives with improved pharmacological properties and the study of its potential therapeutic applications in the treatment of pain, inflammation, and psychiatric disorders. Additionally, further research is needed to better understand the mechanisms of action of this compound and the endocannabinoid system as a whole.
Méthodes De Synthèse
The synthesis of 7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 1,3-benzodioxole with cyclopentyl magnesium bromide, followed by the addition of cyanogen bromide and chlorination with thionyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. It has also been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders.
Propriétés
IUPAC Name |
7-chloro-N-(1-cyanocyclopentyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c15-10-5-9(6-11-12(10)20-8-19-11)13(18)17-14(7-16)3-1-2-4-14/h5-6H,1-4,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPZAUZDOBSIOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC3=C(C(=C2)Cl)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide](/img/structure/B2378489.png)
![1-(4-Fluorophenyl)-4-[[1-(2-methylsulfanylphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2378490.png)

![1-[3-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,3-difluorophenyl)ethanone](/img/structure/B2378492.png)

![6-(3-(Trifluoromethyl)benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2378495.png)
![1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2378496.png)
![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2378504.png)



![[2-(Benzhydrylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2378509.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2378510.png)
![5-(Phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2378511.png)